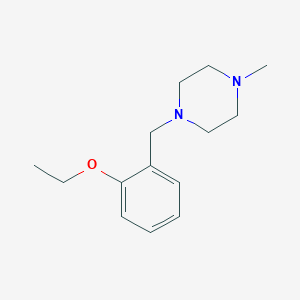
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclopentanecarboxamide
Overview
Description
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C17H21N3O2 and its molecular weight is 299.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.16337692 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Intermolecular Interactions in Derivatives : This compound and its derivatives have been used in the synthesis and structural characterization of new antipyrine derivatives. These derivatives have been analyzed through Hirshfeld surface analysis and DFT calculations, indicating that their structures are stabilized by hydrogen bonds and π-interactions (Saeed et al., 2020).
Heterocyclic Synthesis Applications : The compound serves as a key intermediate in the synthesis of various heterocyclic derivatives, including pyrazole, pyridine, and pyrimidine derivatives. These have potential applications in medicinal chemistry, demonstrating the versatility of the compound in synthesizing biologically active molecules (Fadda et al., 2012).
Biological Applications
Anticancer Potential : Derivatives of this compound have shown significant anticancer activity against human tumor breast cancer cell lines. This suggests its potential use in developing new therapeutic agents for cancer treatment (Ghorab et al., 2014).
Antibacterial Activities : Schiff bases derived from this compound have been synthesized and shown moderate to good antibacterial activity against various bacterial strains, highlighting its potential in developing new antimicrobial agents (Asiri & Khan, 2010).
Antimycobacterial Properties : Some derivatives have been synthesized and found to be effective against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment (Ahsan et al., 2012).
Antimicrobial and Antifungal Activities : Synthesized derivatives have been tested for their in vitro antibacterial and antifungal activities, showing effectiveness against several microorganisms (Fadda et al., 2017).
Chemical and Physical Properties
Molecular Conformation Analysis : The compound's derivatives have been studied for their different molecular conformations, providing insights into their chemical properties and potential applications in drug design (Narayana et al., 2016).
Thermal and Spectral Investigation : Studies on the thermal and spectral properties of its metal complexes have been conducted, offering potential applications in the field of materials science (Abouel‐Enein et al., 2020).
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-15(18-16(21)13-8-6-7-9-13)17(22)20(19(12)2)14-10-4-3-5-11-14/h3-5,10-11,13H,6-9H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCGZCMDNNNIJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-fluorobenzohydrazide](/img/structure/B5593277.png)
![4-[4-(diphenylacetyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5593284.png)
![N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5593299.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-furamide](/img/structure/B5593305.png)

![2-(3-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)-1H-benzimidazole](/img/structure/B5593334.png)
![3-ethyl-5-(3-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5593335.png)
![2,6-difluoro-N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5593339.png)

![N-cyclohexyl-2-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-N-methylacetamide](/img/structure/B5593348.png)

![2-{1-[(2,4-dichlorophenoxy)acetyl]-2-piperidinyl}pyridine](/img/structure/B5593363.png)

![4-{[4-(dimethylamino)benzylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5593376.png)
